molecular formula C17H15Cl2N5O B2909668 5-amino-N-(2-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-41-0

5-amino-N-(2-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2909668
CAS No.: 899981-41-0
M. Wt: 376.24
InChI Key: LVCPPCZHICOJBA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amide group and aryl/alkyl moieties. Its structure includes:

  • 1-[(3-Chlorophenyl)methyl] substitution, introducing lipophilicity and steric bulk.
  • N-(2-Chloro-4-methylphenyl) amide substituent, contributing to electronic and spatial effects.

The dual chlorine atoms and methyl groups modulate solubility, metabolic stability, and target binding. Its molecular formula is C17H15Cl2N5O (MW: 376.24 g/mol), positioning it within a mid-range molecular weight for pharmacokinetic optimization .

Properties

IUPAC Name

5-amino-N-(2-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O/c1-10-5-6-14(13(19)7-10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)8-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCPPCZHICOJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the amino and carboxamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

5-amino-N-(2-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Core Structural Variations

The following analogs share the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents:

Compound Name Substituents (Triazole/Amide) Molecular Weight (g/mol) Key Features
Target Compound 5-NH2; 1-(3-Cl-benzyl); N-(2-Cl-4-Me-phenyl) 376.24 Dual Cl atoms enhance lipophilicity; amino group improves H-bonding .
N-(4-Chlorophenyl)-5-Cyclopropyl-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide 5-Cyclopropyl; 1-(4-MeO-phenyl); N-(4-Cl-phenyl) ~370.82 Methoxy group increases solubility; cyclopropyl may reduce metabolic oxidation.
(S)-1-(4-Cl-Phenyl)-N-(1-Hydroxy-3-Phenylpropan-2-yl)-5-Me-Triazole-4-Carboxamide (ZIPSEY) 5-Me; 1-(4-Cl-phenyl); N-(hydroxyalkyl) ~383.84 Hydroxyalkyl chain introduces polarity; methyl group limits H-bonding.
5-Me-1-(4-Me-Phenyl)-N-(2-Me-Phenyl)-1H-1,2,3-Triazole-4-Carboxamide 5-Me; 1-(4-Me-phenyl); N-(2-Me-phenyl) 340.81 Methyl groups dominate; lower Cl content reduces lipophilicity.

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogs with Cl substituents (e.g., 3b in ) show elevated melting points (171–174°C) due to crystalline packing . Methoxy-substituted analogs (e.g., 3c in ): Lower melting points (~123–125°C) due to reduced symmetry .
  • Solubility: The 5-amino group in the target compound may improve aqueous solubility compared to methyl- or cyclopropyl-substituted analogs . Methoxy groups (e.g., in ) enhance solubility but reduce membrane permeability .

Structural Analysis Tools

  • SHELX Software : Used for crystallographic refinement (). The target’s structure, if solved, would reveal Cl···Cl interactions and hydrogen-bonding networks critical for stability .
  • Hirshfeld Surface Analysis: Applied in and to quantify intermolecular interactions; the target’s amino group may increase H-bond donor capacity .

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